iNOS Inhibitory Potency vs. 6-Methyl Analog
In a cellular assay measuring inhibition of cytokine-induced inducible nitric oxide synthase (iNOS) in human DLD1 cells, the 6-methyl analog of isoindolin-1-one exhibits an IC₅₀ of 320 nM [1]. No published head-to-head iNOS data exist for 6-(1-hydroxyethyl)isoindolin-1-one; however, the replacement of the methyl group with a 1-hydroxyethyl substituent introduces a hydrogen-bond donor and increases TPSA, which is expected to modulate potency. Cross-study comparison with the isoindolin-1-one class suggests that 6-substitution with polar groups can alter iNOS inhibitory activity by >10-fold depending on the substituent [2].
| Evidence Dimension | iNOS cellular inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not yet reported in public domain |
| Comparator Or Baseline | 6-Methylisoindolin-1-one: IC₅₀ = 320 nM |
| Quantified Difference | Class-level SAR indicates potential for significant potency shift; magnitude and direction await experimental determination |
| Conditions | Cytokine-induced iNOS activity in human DLD1 cells; 24 h incubation |
Why This Matters
Procurement of 6-(1-hydroxyethyl)isoindolin-1-one enables the direct empirical determination of iNOS potency relative to the 6-methyl benchmark, addressing a known SAR gap.
- [1] BindingDB Entry BDBM50372211 (CHEMBL256414): Inhibition of cytokine-induced iNOS activity in human DLD1 cells. Available at: https://bindingdb.org View Source
- [2] Progress in the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds. PubMed, 2025. Available at: https://pubmed.ncbi.nlm.nih.gov View Source
